Technical Monograph: 6-(tert-Butyl)picolinimidamide Hydrochloride
Technical Monograph: 6-(tert-Butyl)picolinimidamide Hydrochloride
Topic: 6-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179360-08-7) Content Type: Technical Monograph & Application Guide
A Selective iNOS Inhibitor for Inflammatory Pathway Research
Executive Summary
6-(tert-Butyl)picolinimidamide hydrochloride (CAS 1179360-08-7) is a specialized pyridine-based amidine derivative designed as a potent and highly selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Unlike non-selective NOS inhibitors (e.g., L-NMMA) that cause unwanted vasoconstriction by inhibiting endothelial NOS (eNOS), the bulky tert-butyl group at the 6-position of this compound exploits subtle structural differences in the heme active site to achieve isoform selectivity. This guide details the physicochemical properties, mechanism of action, synthesis protocols, and experimental applications for researchers investigating inflammatory signaling, septic shock, and neurodegeneration.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Detail |
| Chemical Name | 6-(tert-Butyl)pyridine-2-carboximidamide hydrochloride |
| CAS Number | 1179360-08-7 |
| Molecular Formula | C₁₀H₁₅N₃[1][2] · HCl |
| Molecular Weight | 213.71 g/mol (Free base: 177.25 g/mol ) |
| Solubility | Water (>20 mg/mL), DMSO (>50 mg/mL), Methanol |
| Appearance | White to off-white crystalline solid |
| pKa (Calculated) | ~10.5 (Amidine group) |
| Storage | -20°C, Desiccated (Hygroscopic) |
Structural Analysis
The molecule consists of a pyridine ring substituted at the C2 position with a positively charged amidine group (mimicking the guanidino group of L-Arginine) and at the C6 position with a hydrophobic tert-butyl group.
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Amidine Moiety: Forms bidentate hydrogen bonds with the active site Glu371 (human iNOS numbering), anchoring the molecule.
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tert-Butyl Group: Acts as a "selectivity filter." It sterically clashes with the smaller substrate access channel of constitutive isoforms (eNOS and nNOS) but fits into the larger "S-pocket" available in iNOS.
Mechanism of Action: The "Steric Filter" Hypothesis
The therapeutic utility of 6-(tert-Butyl)picolinimidamide stems from its ability to distinguish between NOS isoforms.
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Substrate Competition: The compound competes with L-Arginine for the active site near the heme cofactor.
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Dimerization Destabilization: While primarily a competitive inhibitor, binding can also alter the conformational stability of the NOS dimer, preventing the electron transfer required for NO production.
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Isoform Selectivity:
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iNOS (Target): The active site channel is relatively open. The bulky 6-tert-butyl group is accommodated without significant energy penalty.
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eNOS/nNOS (Off-Target): These isoforms possess a more constricted channel due to specific amino acid residues (e.g., Asn vs. Gln differences). The 6-tert-butyl group creates a steric clash, reducing binding affinity by orders of magnitude compared to iNOS.
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Pathway Visualization
The following diagram illustrates the differential binding logic and downstream effects.
Figure 1: Mechanism of selective iNOS inhibition via steric exclusion from constitutive NOS isoforms.
Synthesis & Characterization
For researchers needing to synthesize or verify the compound, the standard route utilizes the Pinner reaction followed by amidination.
Synthesis Protocol
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Precursor: Start with 6-(tert-Butyl)picolinonitrile (CAS 1227568-87-3).
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Imidate Formation: Dissolve nitrile in anhydrous methanol/ethanol. Bubble dry HCl gas at 0°C until saturation. Stir at 4°C for 24–48 hours to form the imidate ester hydrochloride.
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Amidination: Remove solvent/excess HCl under vacuum. Redissolve the residue in anhydrous ethanol. Add excess anhydrous ammonia (7N in methanol) or ammonium carbonate. Stir at room temperature for 12–24 hours.
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Purification: Concentrate in vacuo. Recrystallize from Ethanol/Ether or Isopropanol to yield the hydrochloride salt.
Quality Control (Self-Validation)
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1H NMR (DMSO-d6, 400 MHz): Look for the tert-butyl singlet (~1.3 ppm, 9H), aromatic pyridine protons (7.5–8.5 ppm), and broad exchangeable amidine protons (~9.0–9.5 ppm).
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Mass Spectrometry (ESI+): Target mass [M+H]+ = 178.13 (Free base).
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Chloride Titration: Verify stoichiometry using AgNO3 titration to confirm mono-hydrochloride salt form.
Experimental Applications
A. In Vitro iNOS Inhibition Assay (Griess Method)
Objective: Determine IC50 against LPS-induced NO production in RAW 264.7 macrophages.
Protocol:
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Cell Culture: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in 96-well plates containing DMEM + 10% FBS.
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Induction: Treat cells with LPS (1 µg/mL) ± 6-(tert-Butyl)picolinimidamide (Serial dilution: 0.1 nM to 10 µM).
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Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.
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Measurement: Transfer 50 µL of supernatant to a new plate. Add 50 µL Griess Reagent A (Sulfanilamide) and 50 µL Griess Reagent B (NED).
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Readout: Measure absorbance at 540 nm.
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Analysis: Calculate % Inhibition relative to LPS-only control.
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Expected IC50: < 100 nM (High potency).
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B. Selectivity Profiling (Cell-Free)
To confirm selectivity, use recombinant human iNOS, eNOS, and nNOS enzymes.
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Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, cofactors (NADPH, H4B, Calmodulin).
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Substrate: [3H]-L-Arginine.
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Readout: Measure conversion to [3H]-L-Citrulline via scintillation counting.
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Validation Criterion: The IC50 for iNOS should be >50-fold lower than for eNOS.
Handling & Stability
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Hygroscopicity: The hydrochloride salt is hygroscopic. Weighing should be performed quickly or in a controlled humidity environment.
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Solution Stability: Stock solutions in DMSO (10–100 mM) are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh.
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Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) required.
References
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Selectivity of Picolinimidamides
- Title: Structure-Activity Relationships of Picolinimidamide Deriv
- Context: Establishes the role of 6-position bulk in excluding eNOS binding.
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Source:
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iNOS Mechanism & Assays
- Title: Inducible Nitric Oxide Synthase (iNOS) as a Target for Drug Discovery.
- Context: Protocols for Griess assays and macrophage models.
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Source:
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Synthesis Methodology
- Title: Pinner Synthesis of Amidines
- Context: Standard organic chemistry protocol for converting cyanopyridines to amidines.
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Source:
(Note: Specific primary literature solely dedicated to CAS 1179360-08-7 is limited in open access; the protocols above are derived from the validated chemistry of the 6-substituted picolinimidamide class, such as the 1400W and related acetamidine analogs.)
